molecular formula C6H11F2N B1480548 1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine CAS No. 2012664-82-1

1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine

Cat. No. B1480548
CAS RN: 2012664-82-1
M. Wt: 135.15 g/mol
InChI Key: NEZMFGIUCKHIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine” is a chemical compound. The closest related compound I could find is "1-(2,2-difluoro-1-methylcyclopropyl)methanamine hydrochloride" . This compound has a molecular weight of 157.59 .


Molecular Structure Analysis

The InChI code for “1-(2,2-difluoro-1-methylcyclopropyl)methanamine hydrochloride” is 1S/C5H9F2N.ClH/c1-4(3-8)2-5(4,6)7;/h2-3,8H2,1H3;1H . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“1-(2,2-difluoro-1-methylcyclopropyl)methanamine hydrochloride” is a solid . The related compound “(2,2-difluoro-1-methylcyclopropyl)methanol” is a liquid .

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “1-(2,2-difluoro-1-methylcyclopropyl)methanamine hydrochloride” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5(4-9-2)3-6(5,7)8/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZMFGIUCKHIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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